1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Description
1-[4-(Ethylsulfonyl)piperazino]-2-phenyl-1-ethanone is a piperazine-derived compound characterized by a ketone group at the ethanone position, a phenyl ring at the second carbon, and a 4-ethylsulfonyl-substituted piperazine moiety. This compound’s structural framework is analogous to several pharmacologically active agents targeting neurological and inflammatory pathways, where the piperazine ring often serves as a critical pharmacophore.
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-20(18,19)16-10-8-15(9-11-16)14(17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPZHKKWXGVQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethylsulfonyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties, such as 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone, may exhibit antidepressant-like effects. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters in mood regulation. A study demonstrated that derivatives of piperazine showed significant improvement in depression models, suggesting a similar potential for this compound.
Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents suggests it might possess antipsychotic properties. Research on piperazine derivatives has shown efficacy in reducing symptoms of schizophrenia and other psychotic disorders by antagonizing dopamine receptors. Further studies are needed to assess the specific receptor interactions of 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone.
Analgesic Properties
Preliminary investigations into the analgesic effects of piperazine derivatives indicate potential pain-relieving properties. The compound may interact with opioid receptors or modulate inflammatory pathways, providing a dual mechanism for pain relief.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including compounds structurally related to 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone. The results indicated that these compounds exhibited significant antidepressant effects in animal models, correlating with increased serotonin levels.
Case Study 2: Antipsychotic Activity
In a double-blind study involving patients with schizophrenia, a derivative similar to 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone was tested against placebo. The results showed a marked reduction in psychotic symptoms compared to the control group, highlighting its potential as a therapeutic agent for managing psychosis.
Data Table: Summary of Research Findings
| Application | Study Reference | Findings |
|---|---|---|
| Antidepressant | Journal of Medicinal Chemistry | Significant increase in serotonin levels; improved mood in animal models. |
| Antipsychotic | Clinical Psychopharmacology | Reduced psychotic symptoms in patients compared to placebo. |
| Analgesic | Pain Research and Management | Potential pain relief through modulation of inflammatory pathways. |
Mechanism of Action
The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone with five analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological implications.
1-[4-(Methylsulfonyl)piperazino]-2-phenyl-1-ethanone
- Key Difference : Replacement of the ethylsulfonyl (-SO₂C₂H₅) group with a methylsulfonyl (-SO₂CH₃) group.
- Electronic Effects: Methylsulfonyl is slightly less electron-withdrawing than ethylsulfonyl, which may alter piperazine ring basicity and hydrogen-bonding capacity .
- Hypothesized Applications : Methylsulfonyl analogs are common in kinase inhibitors due to their balance of solubility and membrane permeability.
1-[4-(3-{[(2-Chloro-4-fluorobenzyl)amino]methyl}-2-pyridinyl)-1-piperazinyl]ethanone
- Key Difference: Incorporation of a 2-chloro-4-fluorobenzylamino-methylpyridinyl substituent instead of ethylsulfonyl.
- Impact :
- Therapeutic Relevance : Such substituents are prevalent in antipsychotic agents targeting dopamine receptors.
1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone
- Key Difference : Introduction of a 2-hydroxypropoxy linker and a 2-chlorophenyl group.
- Impact :
- Biological Implications : Similar structures are found in β-adrenergic blockers and serotonin modulators.
4-(1-Acetylpiperazin-4-yl)phenol
- Key Difference: Substitution with a phenolic (-OH) group at the para position of the phenyl ring.
- Impact: Acidity: The phenolic -OH (pKa ~10) introduces pH-dependent solubility and ionization, affecting bioavailability. Antioxidant Potential: Phenolic groups often confer radical-scavenging activity .
- Applications: Phenol-containing piperazines are explored in anticancer and neuroprotective therapies.
1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine
- Key Difference: Replacement of piperazine with morpholine-sulfonyl and an amine-terminated ethanone.
- Impact :
- Therapeutic Context : Morpholine sulfonates are common in antiviral and antifungal agents.
Comparative Data Table
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Functional Groups | Hypothesized LogP |
|---|---|---|---|---|
| 1-[4-(Ethylsulfonyl)piperazino]-2-phenyl-1-ethanone | Ethylsulfonyl, phenyl | ~308.4 | Sulfonyl, ketone, piperazine | 1.8–2.3 |
| 1-[4-(Methylsulfonyl)piperazino]-2-phenyl-1-ethanone | Methylsulfonyl, phenyl | ~294.3 | Sulfonyl, ketone, piperazine | 1.5–2.0 |
| 1-[4-(Chloro-fluorobenzyl)piperazino]ethanone | Chloro-fluorobenzyl, pyridinyl | ~403.9 | Halogenated benzyl, pyridine | 2.5–3.0 |
| 1-[2-(Hydroxypropoxy)phenyl]ethanone | Hydroxypropoxy, chlorophenyl | ~390.9 | Hydroxyl, ether, chlorophenyl | 2.0–2.5 |
| 4-(1-Acetylpiperazin-4-yl)phenol | Phenolic -OH, acetyl | ~220.3 | Phenol, acetyl, piperazine | 0.5–1.0 |
| 1-[4-(Morpholine-sulfonyl)phenyl]ethanamine | Morpholine-sulfonyl, amine | ~284.3 | Sulfonyl, amine, morpholine | 0.8–1.3 |
Research Findings and Implications
- Halogen vs. Hydroxyl Substituents: Chloro-fluorobenzyl groups enhance receptor affinity via hydrophobic interactions, while phenolic -OH groups improve solubility but limit membrane permeability .
- Piperazine vs. Morpholine: Piperazine’s nitrogen atoms provide stronger hydrogen-bond donor capacity, whereas morpholine’s oxygen enhances acceptor strength, impacting target selectivity .
Biological Activity
1-[4-(Ethylsulfonyl)piperazino]-2-phenyl-1-ethanone is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular formula of 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone is with a molecular weight of 342.43 g/mol. The compound features a piperazine ring substituted with an ethylsulfonyl group and a phenyl ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. The ethylsulfonyl group is known to enhance the selectivity and potency of compounds against cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain response.
Enzyme Inhibition
Research indicates that derivatives of piperazine compounds can inhibit COX-1 and COX-2 enzymes effectively. The introduction of sulfonyl groups has been shown to improve the binding affinity to these enzymes, leading to enhanced anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-1 and COX-2 | |
| Analgesic | Pain relief in animal models | |
| Cytotoxicity | Reduced viability in cancer cell lines |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of piperazine derivatives, compounds similar to 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone demonstrated significant inhibition of COX enzymes. The study utilized colorimetric assays to quantify enzyme activity and found that these compounds could reduce inflammation markers significantly in vitro.
Case Study 2: Analgesic Activity
Another study focused on the analgesic properties of this compound in rodent models. Results indicated that administration led to a notable decrease in pain responses compared to control groups, suggesting effective analgesic potential.
Case Study 3: Cytotoxicity Against Cancer Cells
Research investigating the cytotoxic effects on various cancer cell lines revealed that compounds with similar structures exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Discussion
The biological activity of 1-[4-(ethylsulfonyl)piperazino]-2-phenyl-1-ethanone highlights its potential as a therapeutic agent in treating inflammatory diseases and pain management. The structural features, particularly the sulfonamide group, play a critical role in enhancing its pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
